

Application Note: Analysis of 1,1,4-Trimethylcyclohexane by ^1H NMR Spectroscopy

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Compound of Interest

Compound Name: 1,1,4-Trimethylcyclohexane

Cat. No.: B1583164

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Introduction

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note outlines the protocol for acquiring and interpreting the ^1H NMR spectrum of **1,1,4-trimethylcyclohexane**, a saturated carbocycle. Understanding the ^1H NMR spectrum of this molecule is fundamental for professionals in chemical synthesis and drug development, as the cyclohexane ring is a common scaffold in many pharmaceutical compounds. This document provides a detailed methodology for sample preparation, spectral acquisition, and data analysis, including predicted chemical shifts and coupling patterns.

Experimental Protocols

A standard protocol for obtaining the ^1H NMR spectrum of a small organic molecule like **1,1,4-trimethylcyclohexane** is detailed below.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum. The following steps ensure a homogenous sample with minimal impurities.

- **Sample Weighing:** Accurately weigh 5-25 mg of **1,1,4-trimethylcyclohexane** into a clean, dry vial.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl_3) is a common choice for non-polar compounds.
- **Dissolution:** Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
- **Homogenization:** Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- **Transfer:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
- **Standard:** For accurate chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added to the solvent. Modern spectrometers can also reference the residual solvent peak.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

Instrumentation and Acquisition Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

- **Spectrometer:** 400 MHz NMR Spectrometer
- **Nucleus:** ^1H
- **Solvent:** CDCl_3
- **Temperature:** 298 K
- **Pulse Program:** Standard 1D proton experiment (e.g., zg30)
- **Number of Scans:** 8-16 (sufficient for a concentrated sample)

- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds
- Spectral Width: 10-12 ppm

Data Presentation

The predicted ^1H NMR data for **1,1,4-trimethylcyclohexane** is summarized in the table below. Due to rapid chair-chair interconversion at room temperature, the axial and equatorial protons on the cyclohexane ring are observed as averaged signals.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
C1-CH ₃ (gem-dimethyl)	~ 0.86	Singlet (s)	6H
C4-CH ₃	~ 0.85	Doublet (d)	3H
C4-H	~ 1.40	Multiplet (m)	1H
C2, C6 Ring CH ₂	~ 1.25	Multiplet (m)	4H
C3, C5 Ring CH ₂	~ 1.35	Multiplet (m)	4H

Note: The chemical shifts are estimated based on typical values for substituted cyclohexanes and may vary slightly depending on the solvent and experimental conditions.

Data Interpretation

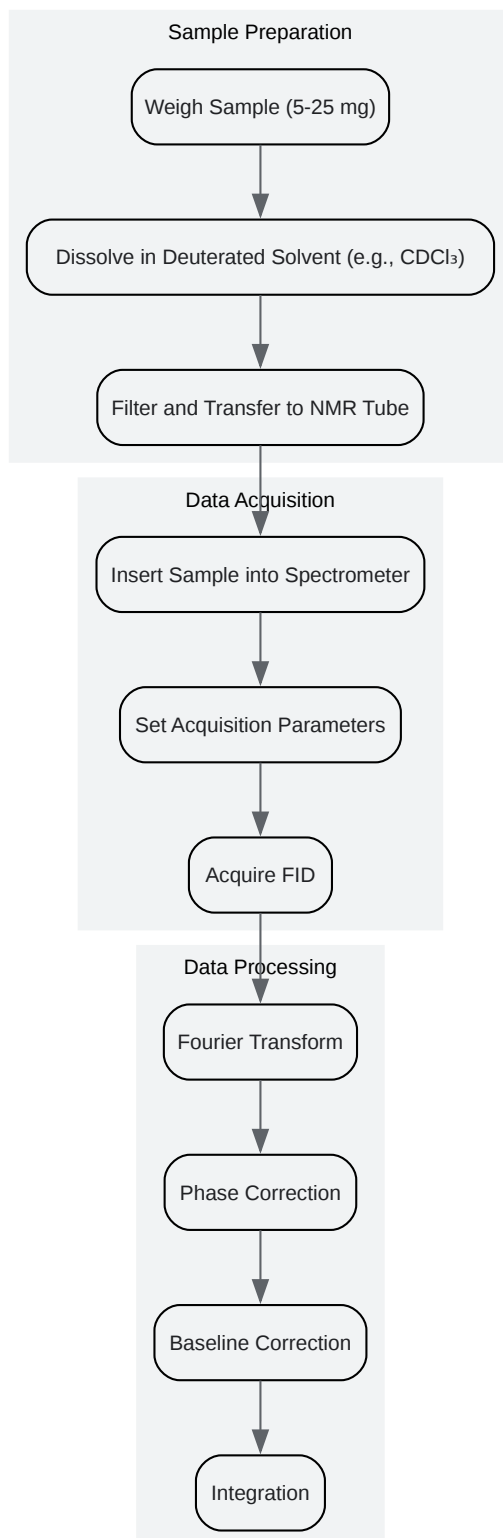
The ^1H NMR spectrum of **1,1,4-trimethylcyclohexane** is expected to show a few key signals corresponding to the different proton environments in the molecule.

- Gem-dimethyl Protons (C1-CH₃): The two methyl groups at the C1 position are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they are expected to appear as a sharp singlet at approximately 0.86 ppm, integrating to six protons.

- **C4-Methyl Protons (C4-CH₃):** The methyl group at the C4 position is coupled to the single proton on the same carbon. This will result in a doublet signal at around 0.85 ppm, integrating to three protons.
- **Methine Proton (C4-H):** The proton at the C4 position is coupled to the adjacent methyl group and the neighboring methylene protons on the ring. This complex coupling will likely result in a multiplet in the region of 1.40 ppm, integrating to one proton.
- **Ring Methylene Protons (C2, C3, C5, C6):** The methylene protons of the cyclohexane ring are in slightly different chemical environments. Due to the rapid chair-chair flip, the axial and equatorial protons are averaged. The protons at C2 and C6 are adjacent to the quaternary C1 center, while the protons at C3 and C5 are adjacent to the C4 methine. This will lead to overlapping multiplet signals in the upfield region of the spectrum, typically between 1.25 and 1.35 ppm. The total integration of these ring protons will be eight.

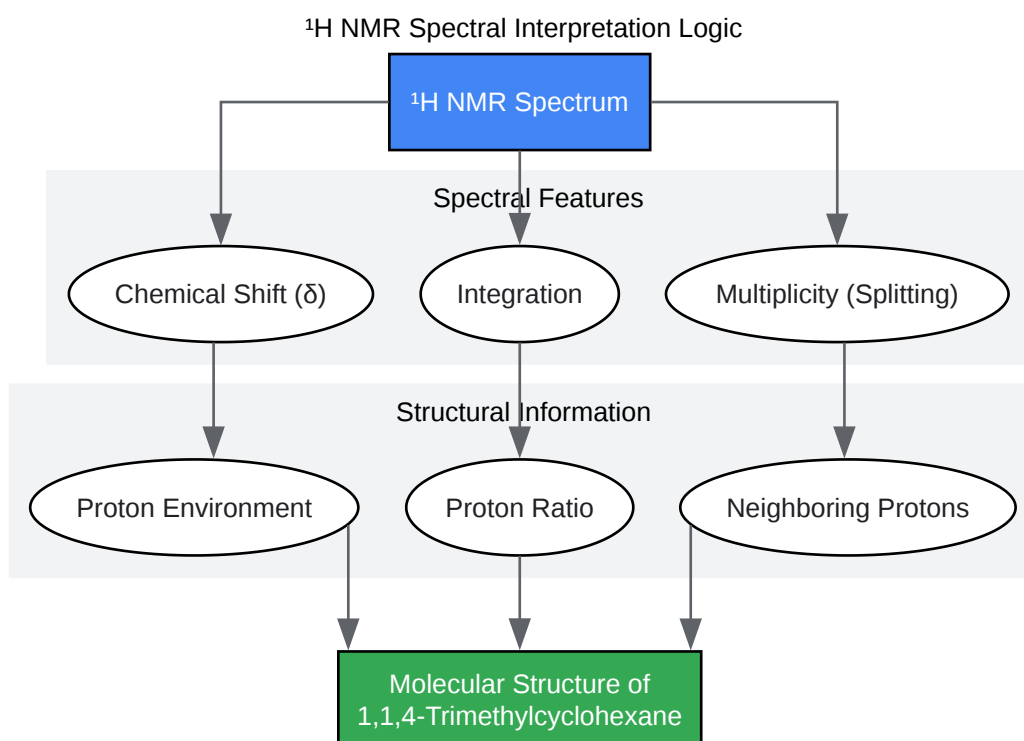
Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical process of spectral interpretation.

Experimental Workflow for ^1H NMR Spectroscopy

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Caption: Workflow for ^1H NMR sample preparation, data acquisition, and processing.



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